molecular formula C13H11ClN2 B3024633 4-Chloro-2-propyl-6-quinolinecarbonitrile CAS No. 930570-37-9

4-Chloro-2-propyl-6-quinolinecarbonitrile

Cat. No.: B3024633
CAS No.: 930570-37-9
M. Wt: 230.69 g/mol
InChI Key: JGKHGULLFTVYKX-UHFFFAOYSA-N
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Description

4-Chloro-2-propyl-6-quinolinecarbonitrile: is a chemical compound with the molecular formula C13H11ClN2 and a molecular weight of 230.69 g/mol It is a halogenated heterocyclic compound, which means it contains a halogen atom (chlorine) and a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-propyl-6-quinolinecarbonitrile typically involves the reaction of 2,4-dichloroquinoline with propylamine under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 120°C) with the addition of a catalyst like palladium on carbon (Pd/C) and a base such as potassium carbonate (K2CO3) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-propyl-6-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Chloro-2-propyl-6-quinolinecarbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry, where it is used to design and synthesize new drug candidates. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-propyl-6-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 4-Chloro-2-propyl-6-quinolinecarbonitrile is unique due to its specific substitution pattern and the presence of a propyl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the propyl group can influence the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .

Properties

IUPAC Name

4-chloro-2-propylquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-2-3-10-7-12(14)11-6-9(8-15)4-5-13(11)16-10/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKHGULLFTVYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588921
Record name 4-Chloro-2-propylquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930570-37-9
Record name 4-Chloro-2-propylquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 930570-37-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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